Diphenhydramine-d6 N-Beta-D-Glucuronide

Description

Significance of Stable Isotope Probes in Xenobiotic Biotransformation Studies

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). acs.orgmetsol.com These labeled compounds are chemically identical to their unlabeled counterparts in biological systems but are distinguishable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers due to their mass difference. acs.org

The significance of using stable isotope probes in xenobiotic biotransformation studies is multifaceted:

Metabolite Identification: When a drug labeled with a stable isotope is administered, its metabolites will retain the isotopic label. In mass spectrometry analysis, this creates a characteristic "doublet" or "twin ion" signal—one for the unlabeled metabolite and one for the labeled one—making them easier to identify within complex biological matrices like plasma, urine, or bile. nih.gov

Quantitative Analysis: Stable isotope-labeled versions of a drug or its metabolite are considered the gold standard for internal standards in quantitative mass spectrometry. nih.govresearchgate.net They co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response, which leads to highly accurate and precise quantification. nih.gov

Elucidation of Metabolic Pathways: By tracking the isotopic label, researchers can delineate complex and previously unknown metabolic pathways. acs.orgresearchgate.net This helps in understanding the complete metabolic fate of a drug candidate.

Safety and Versatility: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk, making them safe for use in human studies, including those involving vulnerable populations. researchgate.netnih.gov This safety profile allows for a more thorough investigation of drug metabolism directly in humans. researchgate.net

Overview of Glucuronidation as a Major Phase II Metabolic Pathway

The metabolism of xenobiotics is typically divided into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups on the parent compound, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion from the body. nih.govwikipedia.org

Glucuronidation is the most prominent Phase II metabolic pathway, responsible for the clearance of a vast number of drugs, endogenous compounds (like bilirubin (B190676) and steroid hormones), and environmental toxins. wikipedia.orgnih.govxcode.life The process involves the transfer of glucuronic acid from a high-energy cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.orgjove.com This conjugation reaction renders the substrate substantially more hydrophilic and negatively charged, which aids its elimination via urine or bile. nih.govxcode.life

The enzymes that catalyze glucuronidation are called UDP-glucuronosyltransferases (UGTs). jove.combenthamdirect.com These are a superfamily of membrane-bound proteins located primarily in the endoplasmic reticulum of liver cells, but also found in other tissues like the intestine, kidneys, and brain. wikipedia.orgnih.govbenthamdirect.com

In humans, the UGT superfamily is divided into several families and subfamilies, with the UGT1 and UGT2 families being the most important for drug metabolism. benthamdirect.comnih.gov These isoforms exhibit distinct but often overlapping substrate specificities, meaning a single drug can be metabolized by multiple UGTs, and a single UGT can metabolize many different drugs. eur.nlnih.gov

Substrates for UGT enzymes are diverse and are characterized by the presence of a nucleophilic functional group. The type of bond formed with glucuronic acid defines the resulting metabolite:

O-glucuronides: Formed with hydroxyl or carboxylic acid groups. jove.com

N-glucuronides: Formed with amine, amide, or sulfonamide groups. jove.com

S-glucuronides: Formed with thiol groups. jove.combenthamdirect.com

C-glucuronides: Formed with nucleophilic carbon atoms. jove.combenthamdirect.com

| UGT Family | Key Isoforms | Common Substrates |

| UGT1 | UGT1A1, UGT1A4, UGT1A6, UGT1A9 | Bilirubin, estrogens, simple phenols, aromatic amines, various drugs |

| UGT2 | UGT2B7, UGT2B10, UGT2B15, UGT2B17 | Steroids, bile acids, opioids (e.g., morphine), certain drugs |

This table provides a simplified overview of major human UGT isoforms and their general substrate classes. benthamdirect.comeur.nlhyphadiscovery.com

A unique and important metabolic pathway for drugs containing a tertiary amine functional group is the formation of a quaternary ammonium-linked glucuronide, also known as an N+-glucuronide. nih.gov Unlike N-glucuronidation of primary or secondary amines, this reaction involves the direct attachment of glucuronic acid to the nitrogen atom of the tertiary amine, creating a permanent positive charge on the nitrogen. clinpgx.org

This pathway is particularly common in the metabolism of H1 antihistamines and antidepressant drugs that possess an aliphatic tertiary amine. nih.gov The resulting N+-glucuronide metabolite has distinct physicochemical properties due to its zwitterionic nature (containing both a cationic ammonium (B1175870) center and an anionic carboxylate group), which influences its analysis and disposition. nih.govclinpgx.org N+-glucuronidation is a significant elimination pathway for many tertiary amine drugs in humans, with interspecies variability being particularly high. hyphadiscovery.com

Contextualizing Diphenhydramine (B27) Metabolism and Glucuronide Conjugation

Diphenhydramine is a first-generation H1 antihistamine widely used for treating allergies. nih.gov Its metabolism is extensive and occurs primarily in the liver. droracle.aiyoutube.com The metabolic pathways involve both Phase I and Phase II reactions.

The primary Phase I pathway for diphenhydramine is N-demethylation, where the methyl groups on the tertiary amine are sequentially removed. This process is catalyzed by several cytochrome P450 (CYP) enzymes, with CYP2D6 being the most prominent. droracle.aidrugbank.com This leads to the formation of N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine. nih.govyoutube.com Another metabolic route involves the oxidation of the benzhydryl moiety to form diphenylmethoxyacetic acid. nih.gov

In addition to these oxidative pathways, diphenhydramine can undergo direct Phase II conjugation. As a tertiary amine, it is a substrate for N-glucuronidation, leading to the formation of Diphenhydramine N-glucuronide (specifically, a quaternary ammonium-linked N+-glucuronide). nih.govnih.govdrugbank.com This metabolite has been identified in human urine and represents a direct conjugation pathway for the parent drug. nih.govnih.gov

Rationale for Utilizing Deuterated N-Beta-D-Glucuronide Metabolites in Academic Research

The synthesis and use of Diphenhydramine-d6 N-Beta-D-Glucuronide are driven by key requirements in modern drug metabolism research. The "d6" designation indicates that six hydrogen atoms in the two N-methyl groups of diphenhydramine have been replaced with deuterium. cymitquimica.com

The rationale for its use is twofold:

As an Internal Standard for Quantitative Bioanalysis: this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of the authentic, unlabeled Diphenhydramine N-Beta-D-Glucuronide metabolite in biological samples using liquid chromatography-mass spectrometry (LC-MS). nih.gov Because it is nearly identical to the analyte, it accounts for variability during sample extraction, chromatography, and ionization, ensuring the high accuracy required for pharmacokinetic studies. nih.gov

As a Tool to Study Metabolic Pathways: While deuteration at metabolically stable positions is primarily for analytical purposes, strategic placement of deuterium at a site of metabolism can slow down the reaction rate due to the kinetic isotope effect. nih.govnih.gov Although the deuterium in Diphenhydramine-d6 is on the N-methyl groups, which are sites of Phase I metabolism, the labeled glucuronide itself is a critical tool. Having a well-characterized, synthetically produced standard like this compound helps researchers to definitively identify and quantify this specific metabolite, distinguishing it from other metabolic products and confirming the activity of the N-glucuronidation pathway in various in vitro and in vivo systems. nih.govjax.org

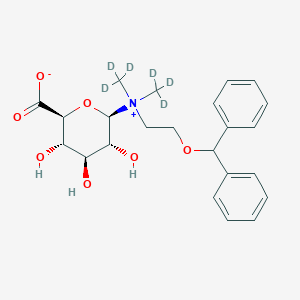

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29NO7 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl-bis(trideuteriomethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1/i1D3,2D3 |

InChI Key |

OAIGZXXQYIJBLR-SSVWFGTISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Synthesis and Comprehensive Structural Elucidation for Research Applications

Synthetic Methodologies for Deuterated Glucuronide Conjugates

The synthesis of isotopically labeled metabolites like Diphenhydramine-d6 N-Beta-D-Glucuronide can be achieved through chemical synthesis, biocatalytic methods, or a combination of both in chemoenzymatic approaches.

The formation of an N-glucuronide bond, particularly at a quaternary ammonium (B1175870) center, presents unique chemical challenges. The general approach involves the reaction of the nucleophilic tertiary amine of the parent molecule (Diphenhydramine-d6) with an activated glucuronic acid donor.

A common strategy employs a fully protected glucuronic acid derivative to prevent side reactions at the hydroxyl and carboxylic acid groups. The anomeric position (C-1) is equipped with a good leaving group to facilitate the nucleophilic attack by the amine. For instance, glycosyl donors like methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate can be used. nih.gov This type of donor has shown effective β-selectivity in the synthesis of other N-glucuronides, affording the desired stereochemistry at the anomeric center. nih.gov The synthesis proceeds in two main stages:

Glucuronidation: The tertiary amine of Diphenhydramine-d6 attacks the anomeric carbon of the activated and protected glucuronyl donor. This step forms the crucial C-N bond and establishes the quaternary ammonium glucuronide structure.

Deprotection: The protecting groups (e.g., benzoyl esters on the hydroxyls and the methyl ester on the carboxylic acid) are removed under basic conditions, such as hydrolysis with sodium hydroxide, to yield the final this compound product.

An alternative to mesylate donors is the use of glucuronyl trichloroacetimidates, which are also effective for creating β-D-glucuronides. nih.govacs.org

Biocatalytic and chemoenzymatic methods offer high selectivity and can operate under mild reaction conditions, often mirroring the metabolic pathways in vivo. semanticscholar.orgchemrxiv.org

Biocatalysis: This approach uses whole-cell systems or isolated enzymes to produce the target metabolite. semanticscholar.org In humans, N-glucuronidation is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 and UGT2B10 being particularly important for conjugating tertiary amines. researchgate.nethyphadiscovery.com To generate the deuterated metabolite, Diphenhydramine-d6 would be supplied as a substrate to a system containing the appropriate UGT enzymes and the necessary cofactor, UDP-glucuronic acid (UDPGA). This method ensures the correct stereochemistry (β-anomer) as it is enzyme-controlled. hyphadiscovery.com

Chemoenzymatic Synthesis: This strategy combines chemical steps with enzymatic reactions. For example, enzymes can be used to achieve site- and stereoselective deuteration of a precursor molecule, which is then incorporated into the final structure via chemical synthesis. nih.gov Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for instance, can install deuterium (B1214612) at specific positions stereoselectively using D₂O as the deuterium source. nih.gov While this is more common for other positions, the principle of using enzymes for specific, challenging transformations is a cornerstone of chemoenzymatic synthesis. nih.govnih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Chemical Synthesis | Biocatalytic / Chemoenzymatic Synthesis |

|---|---|---|

| Specificity | Can have challenges with stereoselectivity (α vs. β anomers) depending on the donor and conditions. | High stereoselectivity and regioselectivity due to enzyme-controlled reactions. semanticscholar.org |

| Reaction Conditions | Often requires harsh conditions, protecting groups, and multi-step procedures. nih.gov | Typically proceeds under mild, aqueous conditions. chemrxiv.org |

| Scalability | Generally more straightforward to scale up for larger quantities. | Scalability can be a challenge due to enzyme stability and cofactor costs. |

| Precursors | Requires activated glucuronic acid donors and deuterated parent drug. | Requires deuterated parent drug, UGT enzymes, and the cofactor UDPGA. hyphadiscovery.com |

| Byproducts | May generate isomeric byproducts and waste from protecting groups. | Cleaner reactions with fewer byproducts. |

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization

Unambiguous structural confirmation is critical. A combination of NMR spectroscopy and mass spectrometry is employed to verify the identity, purity, stereochemistry, and regiochemistry of the synthesized compound.

NMR spectroscopy is the most powerful tool for providing detailed structural information about the molecule in solution. nih.govnih.gov

Stereochemical Assignment: The configuration of the anomeric center (C-1 of the glucuronide) is determined using ¹H NMR. The β-anomer is characterized by a large axial-axial coupling constant (typically J ≈ 7-9 Hz) for the anomeric proton (H-1). nih.gov In contrast, the α-anomer would show a smaller coupling constant.

Regiochemical Assignment: The site of glucuronidation (i.e., attachment to the nitrogen atom) is confirmed using two-dimensional (2D) NMR experiments. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show a correlation (through-bond coupling) between the anomeric carbon (C-1) of the glucuronic acid moiety and the protons of the deuterated methyl groups (-CD₃) on the nitrogen atom of the diphenhydramine (B27) backbone. This provides definitive evidence of the C-N bond. nih.gov

Deuterium Incorporation: While deuterium is not directly observed in ¹H NMR, its presence is confirmed by the absence of signals for the N,N-dimethyl protons and the corresponding splitting patterns in the adjacent methylene (B1212753) group. ¹³C NMR would show the characteristic triplet pattern for the deuterium-coupled carbons.

Table 2: Expected ¹H NMR Data for Key Protons in this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constant (J, Hz) | Structural Information |

|---|---|---|---|

| Anomeric H-1' | ~5.0 - 5.5 | Doublet, J ≈ 8 Hz | Confirms β-configuration of the glucuronide linkage. nih.gov |

| Benzhydryl CH-O | ~5.5 | Singlet | Proton on the carbon bearing the two phenyl rings and the ether oxygen. |

| Phenyl Protons | ~7.2 - 7.5 | Multiplet | Aromatic protons from the two phenyl rings. |

| Glucuronide H-2', H-3', H-4', H-5' | ~3.2 - 4.0 | Multiplets | Protons on the glucuronic acid ring. hmdb.ca |

| N,N-(dimethyl-d6) | N/A | N/A | Signal absent in ¹H NMR, confirming deuteration. |

HRMS is essential for confirming the elemental composition and probing the structure through fragmentation analysis. researchgate.net

Elemental Composition: HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₂₃H₂₃D₆NO₇), the measured exact mass must match the calculated theoretical mass to within a few parts per million (ppm), confirming the correct molecular formula. nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry involves isolating the parent ion and fragmenting it to produce a characteristic pattern. A key fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176.0321 Da for C₆H₈O₆). This cleavage helps to confirm the presence of the glucuronide conjugate. The fragmentation of the remaining Diphenhydramine-d6 aglycone can further verify the core structure.

Table 3: Predicted HRMS Fragmentation Data for [M+H]⁺ Ion of this compound

| m/z (Calculated) | Formula | Description |

|---|---|---|

| 438.2808 | [C₂₃H₂₄D₆NO₇]⁺ | Protonated Molecular Ion |

| 262.2173 | [C₁₇H₁₆D₆NO]⁺ | Aglycone fragment after neutral loss of glucuronic acid (C₆H₈O₆) |

| 167.0865 | [C₁₃H₁₁]⁺ | Benzhydrylium (diphenylmethyl) cation, a characteristic fragment of Diphenhydramine |

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled drift tube under the influence of an electric field. nih.gov This technique is exceptionally valuable for separating isomers that are indistinguishable by mass spectrometry alone. nih.gov

For the analysis of this compound, IM-MS is crucial for:

Confirming Anomeric Purity: It can separate the β-anomer from any potential α-anomer impurity that may have formed during chemical synthesis. These stereoisomers will have different three-dimensional shapes and thus different drift times or collision cross-section (CCS) values. nih.govnih.gov

Differentiating Regioisomers: Although N-glucuronidation is the expected pathway for diphenhydramine, other potential sites of metabolism could theoretically exist (e.g., O-glucuronidation on an aromatic ring following hydroxylation). IM-MS can effectively separate such regioisomers, which have identical masses but different structures and CCS values. frontiersin.org

Electron Activated Dissociation (EAD) for Site-Specific Conjugation Identification

The precise determination of the site of glucuronidation is a critical aspect of metabolite characterization. For N-glucuronides, such as this compound, this can be challenging with traditional collision-induced dissociation (CID) mass spectrometry, which often results in the facile cleavage of the glucuronide moiety, providing limited information about the aglycone structure. Electron Activated Dissociation (EAD) has emerged as a powerful alternative for the structural elucidation of such metabolites. acs.orgbohrium.comwikipedia.org

EAD is a fragmentation technique that involves the interaction of precursor ions with low-energy electrons. This process leads to the formation of radical ions, which then undergo fragmentation through different pathways compared to CID. wikipedia.org A key advantage of EAD is its ability to induce cleavages along the peptide or small molecule backbone while preserving labile modifications, such as glucuronidation. acs.orgbohrium.comwikipedia.orgwikipedia.org

In the context of this compound, EAD would be employed to generate fragment ions that retain the glucuronic acid moiety attached to the nitrogen atom of the diphenhydramine-d6 backbone. This provides unambiguous evidence of N-glucuronidation. The fragmentation pattern generated by EAD would allow for the precise localization of the glucuronide conjugate on the tertiary amine of the diphenhydramine-d6 molecule. This is a significant improvement over CID, where the primary fragmentation observed is often the neutral loss of the glucuronic acid (176 Da), which does not confirm the site of attachment. Recent studies on other N-glucuronidated compounds have demonstrated the superiority of EAD in providing diagnostic fragment ions for definitive structural assignment. labmanager.com

Purity Assessment and Qualification of Reference Materials for Bioanalytical Studies

The availability of highly pure and well-characterized reference materials is a prerequisite for the accurate quantification of metabolites in biological matrices. For this compound, this involves rigorous purity assessment and confirmation of its identity and content.

Chromatographic Purity Determination (e.g., HPLC-UV, ELSD)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of reference standards. For a compound like this compound, which possesses a chromophore in the diphenylmethyl moiety, UV detection is a suitable and widely used technique.

A typical HPLC-UV method for purity determination would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). uobasrah.edu.iqusp.orgukaazpublications.comresearchgate.netresearchgate.net The UV detector would be set at a wavelength where the analyte exhibits maximum absorbance, which for diphenhydramine and its derivatives is typically around 220 nm or 254 nm. uobasrah.edu.iqusp.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

For compounds that lack a strong UV chromophore or for the detection of impurities that may not absorb UV light, an Evaporative Light Scattering Detector (ELSD) can be employed. bohrium.comwikipedia.orglabmanager.comtandfonline.com ELSD is a mass-based detector that is nearly universal for non-volatile analytes. wikipedia.org The eluent from the HPLC column is nebulized, and the solvent is evaporated, leaving behind solid particles of the analyte and any non-volatile impurities. These particles then scatter a beam of light, and the amount of scattered light is proportional to the mass of the analyte. wikipedia.org This makes ELSD a valuable tool for detecting a wide range of potential impurities that might be missed by UV detection. The use of ELSD is particularly advantageous for the analysis of quaternary ammonium compounds. tandfonline.com

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | HPLC-UV | HPLC-ELSD |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) |

| Injection Volume | 10 µL | 20 µL |

| Column Temp | 30°C | 35°C |

This table is for illustrative purposes only and specific conditions would need to be optimized for this compound.

Content and Identity Confirmation for Analytical Standards

Beyond chromatographic purity, the qualification of a reference material requires confirmation of its identity and the accurate determination of its content (potency). The identity of this compound is unequivocally confirmed using a combination of spectroscopic techniques.

Mass spectrometry (MS) provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition. For this compound, the expected molecular formula is C₂₃H₂₃D₆NO₇, with a corresponding molecular weight of approximately 437.52 g/mol . cymitquimica.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the connectivity of atoms within the molecule and the site of deuteration and glucuronidation.

The content or potency of the reference standard is a critical parameter and is often determined by a mass balance approach or by quantitative NMR (qNMR). The mass balance method involves subtracting the percentages of all identified impurities (e.g., water content by Karl Fischer titration, residual solvents by headspace GC, non-volatile inorganic impurities by sulfated ash) from 100%. Alternatively, qNMR can be used to directly determine the purity of the analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.

The use of an isotopically labeled standard, such as this compound, as an internal standard in quantitative bioanalytical methods is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical results. sigmaaldrich.comnih.govacs.org

Enzymology and Biochemical Characterization of N Glucuronidation Pathways

Identification and Functional Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Diphenhydramine (B27) N-Glucuronidation

The conjugation of glucuronic acid to the tertiary amine of diphenhydramine is a reaction catalyzed by specific UGT isoforms. Research has pinpointed UGT2B10 as a major contributor to this metabolic step, with UGT1A3 and UGT1A4 also playing a role, albeit with lower affinity. nih.gov

Recombinant Human UGT Expression Systems (e.g., Supersomes, Insect Cells)

To identify the specific UGT isoforms responsible for diphenhydramine N-glucuronidation, researchers utilize recombinant human UGT expression systems. These in vitro tools, such as Supersomes derived from baculovirus-infected insect cells, allow for the study of individual UGT enzymes in isolation. nih.gov By incubating diphenhydramine with a panel of these recombinant UGTs, scientists can determine which isoforms exhibit catalytic activity towards the formation of Diphenhydramine N-Beta-D-Glucuronide. Studies using this approach have demonstrated that recombinant UGT2B10, UGT1A3, and UGT1A4 are all capable of catalyzing this reaction. nih.gov Notably, UGT2B10 displays a significantly higher affinity for diphenhydramine compared to the other two isoforms. nih.gov

Kinetic Analysis of UGT-Mediated Formation of Diphenhydramine N-Beta-D-Glucuronide

The efficiency and capacity of the N-glucuronidation of diphenhydramine are quantified through kinetic analysis. This involves determining key parameters that describe the enzyme-substrate interaction and the rate of product formation.

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax, Clint)

The kinetics of diphenhydramine N-glucuronidation in human liver microsomes have been shown to follow a biphasic model, indicating the contribution of at least two distinct enzyme activities. nih.gov This results in two sets of Michaelis-Menten parameters: one for a high-affinity, low-capacity enzyme and another for a low-affinity, high-capacity enzyme.

A study using four different human liver samples reported the following kinetic parameters for the formation of Diphenhydramine N-Beta-D-Glucuronide nih.gov:

| Kinetic Parameter | High-Affinity Component | Low-Affinity Component |

| Km (µM) | 2.6 | 1180 |

| Vmax (pmol/mg protein/min) | 2 - 17 | 80 - 740 |

The intrinsic clearance (Clint), calculated as Vmax/Km, for the high-affinity component is substantially greater than that of the low-affinity component, suggesting that at therapeutic concentrations of diphenhydramine, the high-affinity UGT isoform (UGT2B10) is the primary driver of its N-glucuronidation. nih.govnih.gov

Evaluation of Inhibitory and Inductive Effects on N-Glucuronidation

The activity of UGT enzymes can be modulated by other compounds, leading to potential drug-drug interactions. The N-glucuronidation of diphenhydramine is subject to such effects.

Inhibition: Studies have shown that the N-glucuronidation of diphenhydramine can be inhibited by other compounds that are also substrates or inhibitors of the involved UGT enzymes. For instance, nicotine (B1678760) and hecogenin (B1673031) have been identified as inhibitors of this pathway. nih.gov This suggests that co-administration of diphenhydramine with these substances could potentially decrease its metabolic clearance, leading to higher plasma concentrations. At low concentrations, diphenhydramine has also been shown to competitively inhibit the glucuronidation of amitriptyline, another substrate for the same UGT enzymes. nih.gov

Induction: Information regarding the induction of specific UGT isoforms by diphenhydramine is not extensively documented. However, the potential for induction exists, as UGT enzymes are known to be inducible by various xenobiotics. For example, compounds like rifampicin (B610482) and phenobarbital (B1680315) are known inducers of various drug-metabolizing enzymes, including some UGTs. nih.gov If diphenhydramine or its metabolites were to induce the expression of UGT2B10, UGT1A3, or UGT1A4, it could lead to an increased rate of its own metabolism, a phenomenon known as auto-induction. Further research is needed to fully elucidate the inductive potential of diphenhydramine on its N-glucuronidation pathway.

Investigation of Species Differences in N-Glucuronidation Efficiency and Regioselectivity (In Vitro Models)

The metabolism of drugs can vary significantly between different species, which is a critical consideration in preclinical drug development. While direct comparative studies on the N-glucuronidation of diphenhydramine across multiple species are limited, general knowledge of species differences in UGT activity provides a framework for anticipated variations.

N-glucuronidation of tertiary amines is a metabolic pathway that is well-documented in humans and non-human primates. nih.gov However, its prevalence and efficiency can differ in other commonly used preclinical species such as dogs, rats, and mice. In vitro studies using liver microsomes from various species are the primary method for investigating these differences.

While a specific data table for diphenhydramine N-glucuronidation across species is not available in the reviewed literature, a hypothetical comparative table based on the general understanding of UGT-mediated metabolism is presented below to illustrate the potential for species-specific variations.

| Preclinical Species | Predicted N-Glucuronidation Efficiency (Relative to Human) | Key Considerations |

| Monkey | High | Often a good model for human UGT activity. |

| Dog | Moderate to Low | May exhibit different UGT isoform expression and activity profiles. |

| Rat | Low | Known to have significant differences in UGT expression compared to humans. |

| Mouse | Low | Similar to rats, with notable species-specific UGT isoforms. |

It is crucial to note that these are generalized predictions, and the actual in vitro metabolic profile of diphenhydramine could vary. The regioselectivity, or the specific site of glucuronidation on the molecule, may also differ between species, although for diphenhydramine, the primary site is the tertiary amine.

Influence of Genetic Polymorphisms of UGT Enzymes on N-Glucuronidation (In Vitro Studies)

The enzymatic N-glucuronidation of xenobiotics, a critical phase II metabolic pathway, is mediated by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. The activity of these enzymes is not uniform across the population, largely due to genetic polymorphisms that can alter protein expression and catalytic function, leading to significant interindividual variability in drug metabolism. For diphenhydramine, in vitro studies have identified UGT2B10, UGT1A4, and UGT1A3 as the primary enzymes responsible for its N-glucuronidation. nih.gov

UGT2B10: The High-Affinity Enzyme in Diphenhydramine N-Glucuronidation

In vitro investigations utilizing recombinant human UGTs have demonstrated that UGT2B10 is a high-affinity enzyme for the N-glucuronidation of diphenhydramine. nih.gov Kinetic analyses have revealed that the affinity and intrinsic clearance of diphenhydramine by UGT2B10 are markedly higher than those of UGT1A4 and UGT1A3. nih.gov This suggests that at therapeutic concentrations, UGT2B10 plays a predominant role in the formation of Diphenhydramine N-Beta-D-Glucuronide. The kinetics of diphenhydramine N-glucuronidation in human liver microsomes have been observed to be biphasic, which supports the involvement of at least two distinct UGT enzymes in this metabolic pathway.

Genetic polymorphisms in the UGT2B10 gene are known to impact its metabolic activity. For instance, a common missense polymorphism, Asp67Tyr (UGT2B10*2), has been shown to significantly reduce or abolish the enzyme's ability to glucuronidate substrates like nicotine. While the direct impact of this polymorphism on diphenhydramine N-glucuronidation has not been specifically detailed in available in vitro studies, the established role of UGT2B10 as the primary high-affinity enzyme suggests that variations in its gene could lead to significant differences in the metabolic profile of diphenhydramine among individuals.

The Role of UGT1A4 and Its Polymorphisms

The UGT1A4 gene is known to be polymorphic, with several variants that can alter enzyme function. Two of the most extensively studied polymorphisms are UGT1A42 (P24T) and UGT1A43 (L48V). nih.gov In vitro studies with other substrates have shown that these variants can lead to altered enzyme kinetics. For example, the UGT1A43 variant has been associated with increased glucuronidation activity for certain drugs, while the UGT1A42 variant has been linked to decreased activity. nih.gov

Although direct in vitro kinetic data for diphenhydramine with these specific UGT1A4 variants is not available in the reviewed literature, the known functional consequences of these polymorphisms on other UGT1A4 substrates suggest a potential for altered diphenhydramine metabolism in individuals carrying these alleles. A study on the glucuronidation of another substrate by various UGT1A4 coding variants demonstrated that several variants presented altered Km and/or Vmax values compared to the wild-type enzyme. nih.gov This underscores the potential for genetic variability in UGT1A4 to influence the disposition of its substrates.

Research Findings on UGT Polymorphisms and Drug Metabolism

While specific data on diphenhydramine is limited, research on other substrates provides a framework for understanding the potential impact of UGT polymorphisms. The following table summarizes findings on the effects of common UGT1A4 and UGT2B10 polymorphisms on the metabolism of various drugs, illustrating the functional significance of these genetic variations.

| Enzyme Variant | Substrate(s) | Observed Effect in In Vitro/In Vivo Studies |

| UGT1A42 (P24T) | Tamoxifen, Z-4-hydroxytamoxifen | Altered enzyme kinetics compared to wild-type. nih.gov |

| UGT1A43 (L48V) | Tamoxifen, Z-4-hydroxytamoxifen | Significantly modified enzyme kinetics. nih.gov |

| UGT2B10*2 (D67Y) | Nicotine, Tobacco-specific nitrosamines | Inactivation or significant reduction of glucuronidation activity. |

It is important to note that the substrate-specific nature of these effects necessitates direct in vitro studies with Diphenhydramine-d6 N-Beta-D-Glucuronide to definitively characterize the influence of UGT polymorphisms on its formation. The absence of such specific data in the current literature highlights a gap in the complete understanding of interindividual differences in diphenhydramine metabolism.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. nih.gov The development of a robust LC-MS/MS method for Diphenhydramine-d6 N-Beta-D-Glucuronide is intrinsically linked to the method for its non-labeled analyte, Diphenhydramine (B27) N-Beta-D-Glucuronide.

The primary goal of chromatography is to separate the analyte and its internal standard from endogenous matrix components that could interfere with quantification.

Reversed-Phase (RP) Chromatography: This is the most common approach for the analysis of diphenhydramine and its metabolites. ukaazpublications.com Separation is typically achieved on columns such as a C18 or a Phenyl-Hexyl. nih.govresearchgate.net For instance, a Zorbax SB-C18 column (100 mm x 3.0 mm, 3.5 µm) has been used for the parent compound, diphenhydramine. nih.gov Mobile phases generally consist of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid to ensure efficient ionization. ukaazpublications.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and peak shape.

A significant challenge in the analysis of glucuronide metabolites is the potential presence of regioisomers, which have the same mass but different glucuronidation positions. The separation of these isomers can be difficult with standard reversed-phase methods, as demonstrated in the analysis of urolithin glucuronides where multiple isomers can co-elute. nih.gov Therefore, method development must focus on optimizing selectivity, potentially through the use of different column chemistries, such as pentafluorophenyl (PFP) columns, or by carefully adjusting mobile phase composition and pH. usp.orgnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this specific compound class, HILIC presents a viable alternative for highly polar compounds like glucuronides. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can provide different selectivity compared to reversed-phase chromatography and may be advantageous for resolving polar metabolites from matrix interferences.

Tandem mass spectrometry provides the high degree of selectivity needed for quantification in complex matrices.

Ionization Source Optimization: Electrospray ionization (ESI) is the preferred ionization technique for polar, non-volatile molecules like glucuronides. nih.gov For amine-containing compounds such as diphenhydramine and its metabolites, ESI is typically operated in the positive ion mode to generate protonated molecules, [M+H]⁺. latamjpharm.org

Tandem Mass Spectrometry (MS/MS) Parameters: The MS/MS instrument is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides two levels of mass selectivity, significantly reducing background noise.

For the parent compound diphenhydramine, a common precursor-to-product ion transition is m/z 256.0 → 167.0. nih.gov For its metabolite, Diphenhydramine N-Beta-D-Glucuronide, the precursor ion would correspond to its protonated molecular mass (m/z 432.2). A characteristic fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), leading to a product ion corresponding to the aglycone (diphenhydramine) at m/z 256.2.

For the internal standard, this compound, the transitions would be shifted by 6 mass units due to the deuterium (B1214612) labels.

Analyte (Diphenhydramine N-Beta-D-Glucuronide): m/z 432.2 → 256.2

Internal Standard (this compound): m/z 438.2 → 262.2

The collision energy applied in the fragmentation cell is a critical parameter that must be optimized to maximize the signal of the desired product ion. The distinct fragmentation energetics of different isomers can even be exploited to aid in their differentiation. nih.gov

The Stable Isotope Dilution Assay (SIDA) is a powerful technique for achieving the highest level of accuracy in quantitative mass spectrometry. nih.gov This method relies on the use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical chemical and physical properties to the analyte. nih.gov

This compound is the ideal SIL-IS for the quantification of Diphenhydramine N-Beta-D-Glucuronide. medchemexpress.com Because it co-elutes with the analyte and behaves similarly during sample extraction and ionization, it can effectively compensate for variations in sample preparation, chromatographic retention time shifts, and matrix-induced signal suppression or enhancement. nih.gov A known amount of the SIL-IS is added to the samples at the beginning of the extraction process, and the analyte concentration is determined from the ratio of the analyte peak area to the internal standard peak area. For small molecules, a mass increase of at least 3 Da between the analyte and the SIL-IS is recommended to prevent isotopic crosstalk. nih.gov

Enzymatic Hydrolysis Approaches for Total Metabolite Determination

In many toxicological and metabolic studies, the goal is to determine the total concentration of a drug, which includes both the parent compound and its conjugated metabolites. To achieve this, enzymatic hydrolysis is employed to cleave the glucuronide moiety, converting the metabolite back to the parent drug for analysis. nih.govsigmaaldrich.com

The enzyme β-glucuronidase is used for this purpose. nih.gov The efficiency of this hydrolysis can vary significantly depending on the enzyme's source (e.g., E. coli, Helix pomatia, recombinant) and the reaction conditions (temperature, pH, incubation time). nih.govsigmaaldrich.com Research has shown that N-glucuronides, such as Diphenhydramine N-Glucuronide, can be challenging to hydrolyze compared to O-glucuronides. nih.govnih.gov

Recent studies comparing various commercially available β-glucuronidases have demonstrated that recombinant enzymes often provide superior and more rapid hydrolysis of N-glucuronides. nih.govnih.gov For example, certain recombinant enzymes can achieve over 99% hydrolysis of Diphenhydramine N-Glucuronide within 5-10 minutes at temperatures ranging from ambient to 55°C. nih.gov In contrast, traditional enzymes like that from H. pomatia show very low efficiency for N-glucuronides, even after extended incubation times. nih.gov

The following table summarizes findings on the hydrolysis efficiency of different β-glucuronidase preparations for Diphenhydramine N-Glucuronide, which would be directly applicable to its d6-labeled counterpart.

| Enzyme Source/Type | Temperature | Incubation Time | Hydrolysis Efficiency (%) | Reference |

| Recombinant (B-One) | Ambient - 55°C | 5-10 min | >99% | nih.gov |

| Recombinant (BGT) | 40°C - 55°C | 5-10 min | >99% | nih.gov |

| E. coli | High Temperature | < 60 min | ~100% | nih.gov |

| H. pomatia | High Temperature | 360 min | < 20% | nih.gov |

Integration with High-Throughput Screening and Metabolite Profiling Platforms

This compound is an essential tool in modern drug discovery and development, which relies heavily on high-throughput screening (HTS) and advanced metabolite profiling. bmglabtech.comresearchgate.net

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds to identify potential drug candidates. bmglabtech.comnih.gov In the context of drug metabolism and pharmacokinetics (DMPK), HTS assays are used to quickly assess properties like metabolic stability and metabolite formation. researchgate.net When screening for Diphenhydramine metabolism, its d6-glucuronide would be used as an internal standard in LC-MS/MS-based assays. nih.gov This allows for rapid, automated quantification of the formed Diphenhydramine N-Glucuronide across many samples, which is essential for evaluating new chemical entities that might interact with Diphenhydramine's metabolic pathways. nih.govsygnaturediscovery.com The process typically involves automated sample preparation, robotic liquid handling, and rapid analysis, often in 96-well or 384-well plate formats. nih.govsygnaturediscovery.com

Metabolite Profiling Platforms: Beyond simple quantification, understanding the full metabolic fate of a drug is crucial. Metabolite profiling, or metabolomics, uses high-resolution mass spectrometry (such as TOF-MS or Orbitrap MS) to identify all possible metabolites of a drug in a biological system. researchgate.netusgs.gov In these untargeted or semi-targeted approaches, the presence of a stable isotope-labeled standard like this compound is invaluable. It can be used as an 'anchor' in the complex dataset to help confirm the identity of the non-labeled metabolite based on its known mass shift (+6 Da) and co-elution profile. This greatly increases the confidence in metabolite identification amidst numerous endogenous signals. researchgate.netnih.gov

The integration of these advanced analytical platforms enables a comprehensive understanding of the disposition of Diphenhydramine and its metabolites, with this compound serving as a critical reagent for ensuring data accuracy and reliability.

Role in Non Clinical Drug Metabolism and Disposition Studies

Investigation of Metabolic Fate in Preclinical Animal Models (Excluding Clinical Trial Data)

The study of a drug's metabolic fate in preclinical animal models such as rats, dogs, and mice is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile before it is ever considered for human trials.

In vivo pharmacokinetic studies in non-human species are designed to characterize how an organism handles a drug. Following administration of diphenhydramine (B27) to animal models like dogs, rats, or horses, its concentration and that of its key metabolites are measured over time in plasma and various tissues. researchgate.netbohrium.com Diphenhydramine is known to be extensively metabolized, primarily in the liver, through pathways including N-demethylation and direct conjugation with glucuronic acid to form Diphenhydramine N-glucuronide. drugbank.comwikipedia.orgyoutube.com

In these mechanistic studies, blood, plasma, and tissue samples are collected at timed intervals. To accurately quantify the amount of the N-glucuronide metabolite formed, a known quantity of Diphenhydramine-d6 N-Beta-D-Glucuronide is added to each sample. Because the deuterated standard is chemically identical but mass-shifted, it co-elutes with the endogenous metabolite during chromatographic separation but is distinguished by the mass spectrometer. This allows for precise correction of any sample loss during extraction and analytical variability, ensuring the integrity of the pharmacokinetic data. For example, studies in dogs have been used to determine the bioavailability and elimination half-life of diphenhydramine, which are critical parameters influenced by its metabolic pathways. nih.gov

Interactive Table 1: Pharmacokinetic Parameters of Diphenhydramine in Dogs Following Different Routes of Administration.

Data sourced from a pilot study in a small cohort of healthy mixed-breed dogs. Variability was noted in the original study. nih.gov

| Parameter | IV Administration (1 mg/kg) | Oral Diphenhydramine (5 mg/kg) | Oral Dimenhydrinate (~5 mg/kg DPH) |

| Mean Max. Concentration (Cmax) | N/A | 36 (± 20) ng/mL | 124 (± 46) ng/mL |

| Mean Elimination Half-life (t½) | 5.0 (± 7.1) h | 5.0 (± 7.1) h | 11.6 (± 17.7) h |

| Mean Systemic Bioavailability (F) | 100% | 7.8% | 22.0% |

Mass balance studies are crucial for accounting for the complete disposition of a drug. nih.gov In a typical non-clinical study, a radiolabeled version of diphenhydramine (e.g., with Carbon-14) is administered to animals like rats or dogs. nih.gov Urine, feces, and sometimes expired air are collected over several days to measure the total radioactivity and determine the primary routes and rate of excretion. nih.gov

Elucidation of Glucuronidation Contribution to Overall Clearance in Non-Human Systems

To determine the specific contribution of N-glucuronidation to diphenhydramine's total clearance in non-human systems, in vitro experiments are often performed using preparations from preclinical species (e.g., rat liver microsomes or hepatocytes). By incubating diphenhydramine with these preparations and measuring the rate of formation of Diphenhydramine N-glucuronide, researchers can calculate the intrinsic clearance via this pathway. The use of this compound as an internal standard is essential for the accuracy of these measurements, allowing for a direct comparison with clearance rates from other metabolic pathways.

Application in Understanding Drug-Drug Interactions at the Glucuronidation Level (Mechanistic, In Vitro)

Drug-drug interactions (DDIs) can occur when one drug affects the metabolism of another, potentially leading to altered efficacy or safety profiles. nih.gov While many DDIs involve CYP450 enzymes, interactions at the level of UGT enzymes are also significant. nih.gov Diphenhydramine N-glucuronidation is catalyzed by specific UGT isoforms, with research pointing to UGT2B10 as having particularly high affinity and clearance activity compared to UGT1A3 and UGT1A4. nih.gov

To investigate potential DDIs mechanistically, in vitro assays are used. For example, recombinant UGT enzymes (e.g., UGT2B10 expressed in a cell line) are incubated with diphenhydramine and a potential inhibitor drug. The rate of Diphenhydramine N-glucuronide formation is measured in the presence and absence of the inhibitor. A reduction in the metabolite's formation indicates inhibition and a potential for a DDI. In these precise enzymatic assays, the quantification of the formed glucuronide relies on the use of this compound as an internal standard to generate reliable inhibition constants (Ki) or IC50 values.

Interactive Table 2: Kinetic Parameters for Diphenhydramine N-Glucuronidation by Human UGT Isoforms.

Data from in vitro studies with recombinant enzymes, highlighting the efficiency of UGT2B10. nih.gov

| UGT Isoform | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/mg) | Intrinsic Clearance (Vmax/Km) |

| UGT1A3 | 1900 (± 300) | 160 (± 10) | 0.08 |

| UGT1A4 | 560 (± 110) | 590 (± 40) | 1.1 |

| UGT2B10 | 24 (± 2) | 140 (± 3) | 5.8 |

Significance of Deuterium (B1214612) Labeling in Elucidating Metabolic Mechanisms and Isotope Effects

The use of deuterium-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. Deuterium is a stable (non-radioactive) heavy isotope of hydrogen. medchemexpress.com

The primary significance of deuterium labeling is its application as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. medchemexpress.com A SIL-IS is considered the "gold standard" for quantitative bioanalysis. Because the deuterated standard has a higher mass than the analyte, it can be easily differentiated by the mass spectrometer. However, its physicochemical properties are nearly identical, meaning it behaves the same way during sample extraction, chromatography, and ionization. This allows it to perfectly account for any variations in the analytical process, leading to exceptionally accurate and precise quantification of the target metabolite.

Furthermore, deuterium substitution can be used to study metabolic mechanisms through the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the breaking of this bond is the rate-limiting step of a reaction, the reaction will proceed more slowly with the deuterated compound. For Diphenhydramine-d6, the deuterium atoms are typically on the N-methyl groups. The glucuronidation reaction occurs at the tertiary nitrogen itself, not by breaking a C-H bond on the methyl groups. Therefore, a primary KIE is not expected for the glucuronidation reaction. The absence of a significant KIE makes it an ideal internal standard, as its formation rate is not artificially different from the non-labeled compound. This property also helps confirm that C-H bond cleavage on the methyl groups (a step in N-demethylation) is not mechanistically intertwined with the N-glucuronidation reaction. nih.govnih.gov

Emerging Research Directions and Methodological Innovations

Application in Quantitative Metabolomics and Lipidomics for Drug Discovery

The fields of metabolomics and lipidomics, which involve the comprehensive analysis of small molecule metabolites and lipids, are increasingly integral to drug discovery. nih.gov Stable isotope-labeled compounds like diphenhydramine-d6 N-beta-D-glucuronide are invaluable as internal standards in quantitative mass spectrometry-based metabolomics. The use of such standards is considered the "gold standard" for determining metabolite concentrations because it can correct for variations and biases during sample preparation and analysis, ensuring data accuracy and reliability. nih.gov

In drug discovery, quantitative metabolomics can be applied in several ways:

Biomarker Discovery: Discovery metabolomics screens for as many metabolites as possible to generate new hypotheses about a drug's mechanism or a disease's pathology. nih.gov

Targeted Metabolomics: This approach focuses on monitoring specific metabolites that may be potential biomarkers or therapeutic targets. nih.gov

Phenotypic Screening: Metabolomic-based phenotypic assays can help select the best therapeutic interventions by monitoring disease-relevant metabolic changes as a biomarker of efficacy. nih.gov

Research has demonstrated the ability to detect diphenhydramine (B27) and its metabolites, including the N-glucuronide form, through non-invasive sampling methods coupled with metabolomics analysis. researchgate.net The use of the deuterated d6-labeled glucuronide in such studies would allow for precise quantification, distinguishing the administered standard from the endogenously formed metabolite and enabling detailed pharmacokinetic and pharmacodynamic modeling.

Table 1: Research Findings in Quantitative Metabolomics

| Research Area | Finding/Application | Significance |

| Metabolite Quantification | Use of stable isotope-labeled internal standards for absolute quantification of drug metabolites. nih.gov | Corrects for analytical variability, providing highly accurate concentration data essential for pharmacokinetic studies. |

| Biomarker Validation | Targeted analysis to confirm and validate potential biomarkers discovered through untargeted metabolomics screens. nih.gov | Establishes reliable biomarkers for disease progression, drug efficacy, or toxicity. |

| Non-invasive Sampling | Detection of diphenhydramine metabolites, including N-glucuronide, from skin swabs. researchgate.net | Offers less invasive methods for clinical monitoring and metabolomic studies, improving patient experience. |

| Drug Efficacy Screening | Monitoring metabolomic phenotypes as a direct measure of a drug's therapeutic effect. nih.gov | Provides a functional readout of a drug's impact, accelerating the selection of promising candidates. |

Development of Predictive In Silico Models for N-Glucuronidation Susceptibility

Glucuronidation is a major pathway in the metabolism of many drugs, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Predicting which compounds will undergo this transformation is a key goal in drug development to anticipate a drug's metabolic fate. Computational, or in silico, models offer a rapid and cost-effective alternative to traditional in vitro methods for this purpose. nih.gov

The development of these models for N-glucuronidation, the specific reaction forming diphenhydramine N-beta-D-glucuronide, faces challenges. While models for cytochrome P450 (CYP) metabolism are well-established, those for UGT-mediated metabolism have been less definitive. nih.gov Current research focuses on several approaches:

(Q)SAR Models: Quantitative structure-activity relationship models attempt to correlate a molecule's chemical structure with its metabolic activity. frontiersin.org

Machine Learning: Advanced algorithms, such as graph neural networks, are being used to learn from large datasets of known UGT substrates and their sites of metabolism (SOM). These models can predict the likelihood of glucuronidation at specific atoms in a new molecule. nih.gov

Consensus Modeling: This strategy combines the predictions from multiple different in silico models. By integrating various algorithms and training sets, consensus models can improve predictive power and expand the range of chemicals they can accurately assess. frontiersin.org

The goal is to create a tiered system where a molecule is first predicted to be a UGT substrate, and then the specific site of metabolism is identified. nih.gov Data from compounds like diphenhydramine and its glucuronide metabolite are crucial for training and validating these predictive models.

Novel Bioreactor Systems for Biosynthesis of Isotope-Labeled Metabolites

The synthesis of complex, isotope-labeled metabolites can be challenging and expensive through traditional chemical methods. mdpi.com A promising alternative is the use of novel bioreactor systems for biosynthesis. These systems leverage microorganisms, such as E. coli or yeast, grown on simple, isotopically labeled substrates (e.g., ¹³C-glucose). nih.gov

The process involves:

Culturing Microorganisms: A selected microorganism is grown in a controlled bioreactor environment.

Feeding Labeled Substrate: The organism is fed a simple, uniformly isotope-labeled carbon source.

Biosynthesis: The microorganism's natural metabolic machinery incorporates the isotopes into a wide array of intracellular metabolites.

Extraction: The resulting mixture of uniformly labeled metabolites is extracted from the cells.

This extracted mixture can serve as a comprehensive set of internal standards for quantitative metabolomics studies. nih.gov While this method is excellent for producing a broad range of endogenous labeled metabolites, producing a specific xenobiotic metabolite like this compound would require more advanced synthetic biology approaches. This could involve engineering microorganisms with the specific UGT enzymes capable of performing the N-glucuronidation of diphenhydramine-d6. Such bioreactors could provide a more sustainable and efficient source of these critical research tools.

Utilization in Investigating the Impact of Microbiome on Glucuronide Metabolism

The gut microbiome functions as a "second liver," possessing a vast enzymatic capacity that can significantly alter drug metabolism. youtube.com A key interaction involves the deconjugation of glucuronides by bacterial β-glucuronidase (GUS) enzymes. researchgate.netnih.gov Host enzymes, primarily in the liver, attach glucuronic acid to drugs to inactivate them and facilitate their excretion. nih.gov However, certain gut bacteria can cleave this sugar off, reactivating the drug in the gastrointestinal tract. youtube.com

This process, known as enterohepatic circulation, can increase the systemic exposure to the drug or its aglycone, potentially leading to altered efficacy or toxicity. nih.gov this compound is an ideal probe to study this phenomenon. Researchers can administer this labeled metabolite and trace its fate in the presence and absence of specific gut microbial populations.

By using a stable isotope-labeled version, the reactivated diphenhydramine-d6 can be precisely measured and distinguished from any unlabeled diphenhydramine, allowing for a clear understanding of the microbiome's contribution to its disposition. This research is critical for moving towards personalized medicine, where an individual's microbiome composition could be used to predict their response to certain drugs. youtube.com

Table 2: Microbiome and Glucuronide Metabolism

| Process | Description | Implication for this compound |

| Glucuronidation | Host UGT enzymes conjugate diphenhydramine to form the N-glucuronide, preparing it for excretion. nih.gov | The primary metabolic pathway leading to the formation of the metabolite. |

| Biliary Excretion | The glucuronide metabolite is transported from the liver to the gut via bile. nih.gov | Delivery of the metabolite to the site of the gut microbiome. |

| Microbial Deconjugation | Gut bacterial β-glucuronidase (GUS) enzymes can cleave the glucuronic acid from the metabolite. youtube.comresearchgate.net | Reactivation of diphenhydramine-d6 in the gut lumen. |

| Enterohepatic Recirculation | The reactivated diphenhydramine-d6 can be reabsorbed into the bloodstream, returning to the liver. nih.gov | Can prolong the drug's half-life and increase systemic exposure. |

Future Prospects for Mechanistic Drug Disposition Research using Advanced Isotope-Labeled Probes

The use of isotope-labeled compounds is foundational to modern drug disposition research. Advanced probes like this compound are enabling more sophisticated and quantitative studies of a drug's absorption, distribution, metabolism, and excretion (ADME).

Future research directions include:

Stable Isotope-Resolved Metabolomics (SIRM): This powerful technique uses stable isotope tracers to track the transformation of individual atoms through complex metabolic networks in living systems, including humans. nih.gov Administering a labeled probe like this compound allows for unambiguous tracking of its metabolic fate and its impact on endogenous metabolic pathways. nih.gov

Advanced Imaging Techniques: Positron Emission Tomography (PET) uses molecules labeled with positron-emitting isotopes to visualize and measure metabolic processes in vivo. wikipedia.org While typically using short-lived isotopes like Carbon-11 or Fluorine-18, the principles of using labeled tracers to follow biological pathways are central. Future developments could see the integration of stable isotope probes with other imaging modalities to provide a more complete picture of drug distribution and target engagement.

Comprehensive ADME Studies: The use of radiolabeled compounds in human ADME studies provides the most complete quantitative picture of a drug's disposition. nih.gov Techniques like Accelerator Mass Spectrometry (AMS) allow for the use of extremely low, safe doses of ¹⁴C-labeled drugs, enabling detailed studies that can determine absolute bioavailability and clearance in a single study. nih.gov Stable isotope-labeled compounds like this compound serve as critical analytical reagents in these studies, used to identify and quantify metabolites in complex biological samples.

These advanced methods, powered by sophisticated isotope-labeled probes, are revolutionizing our ability to understand how drugs behave in the body, paving the way for safer and more effective medicines. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.